N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound "N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide" is a complex molecule that likely contains multiple functional groups, including thiadiazole, amino, oxoethyl, and benzo[d][1,3]dioxole moieties. These functional groups are known to contribute to various biological activities, which makes the compound a potential candidate for pharmacological studies.
Synthesis Analysis
The synthesis of related compounds with thiadiazole scaffolds has been reported using microwave-assisted, solvent-free methods, which are considered to be efficient and environmentally friendly . The Schiff's bases containing thiadiazole and benzamide groups have been synthesized and confirmed by IR, NMR, mass spectral study, and elemental analysis . This suggests that similar methods could potentially be applied to the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques allow for the determination of the molecular framework and the identification of specific functional groups present in the compound. The molecular docking studies are also performed to predict the probable mechanism of action of these compounds .
Chemical Reactions Analysis
Thiadiazole compounds can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the reaction of thiadiazole derivatives with thioglycolic acid has been reported to produce compounds with nematicidal and antimicrobial activity . This indicates that the compound may also be reactive and could potentially be modified to enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents attached to the thiadiazole core. The ADMET properties of these compounds are computationally predicted to assess their drug-likeness, which includes good oral behavior for some synthesized thiadiazole derivatives . This analysis is crucial for understanding the pharmacokinetic profile of the compound and its suitability as a drug candidate.
Scientific Research Applications
Anticancer Research
Research has shown that compounds containing a thiadiazole scaffold, similar to N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, possess significant anticancer properties. For instance, a study involved synthesizing novel compounds with a thiadiazole scaffold, which exhibited promising in vitro anticancer activity against multiple human cancer cell lines. The study highlighted the potential of these compounds as anticancer agents, with some showing comparable GI50 values to the standard drug Adriamycin (Tiwari et al., 2017).
Antibacterial Applications
Another research avenue for similar compounds includes their use as antibacterial agents. A study involving the synthesis of novel analogs with the 1,3,4-thiadiazol-2-yl group demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The study suggests these compounds could be effective in combating bacterial infections, with certain compounds showing activity at non-cytotoxic concentrations (Palkar et al., 2017).
Angiotensin II Receptor Antagonism
Compounds containing 1,3,4-thiadiazole have also been researched for their potential in angiotensin II receptor antagonism. A study found that benzimidazole derivatives bearing acidic heterocycles, such as 5-oxo-1,2,4-thiadiazole, showed strong inhibitory effects on angiotensin II-induced responses. These findings indicate potential applications in the treatment of hypertension (Kohara et al., 1996).
Synthesis of Complexes
Research also includes the synthesis of metal complexes with thiadiazolobenzamide. One study reported the synthesis of N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide and its complexes with Ni and Pd. Such studies open pathways for exploring the chemical properties and potential applications of these complexes in various fields (Adhami et al., 2012).
Future Directions
The future research directions for this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the antimicrobial activity of related compounds, it may be of interest to investigate this compound’s potential as an antimicrobial agent .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the 1,3,4-thiadiazol-2-yl moiety, have been reported to exhibit a broad range of biological activities .
Mode of Action
For instance, some act as bidentate ligands, coordinating through the nitrogen atom .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the il-6/jak/stat3 pathway , which plays a crucial role in immune response and inflammation.
Pharmacokinetics
Compounds with similar structures are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Action Environment
It is known that the tautomeric behavior of compounds with similar structures occurs due to 2-hydroxy-, mercapto- and amino-derivatives and is the pseudo aromatic molecule in nature .
properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O4S3/c1-7-18-19-13(27-7)16-11(22)5-26-15-21-20-14(28-15)17-12(23)8-2-3-9-10(4-8)25-6-24-9/h2-4H,5-6H2,1H3,(H,16,19,22)(H,17,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJCGWBCRWBJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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